1,5-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1,5-Diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound with the molecular formula C15H14N2. It is a member of the pyrazoline family, characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction typically uses a catalyst such as vitamin B1, which offers metal-free and acid/base-free catalysis . The reaction conditions are relatively mild, and the yields range from 78% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective and environmentally friendly catalysts, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the pyrazoline ring to a pyrazole ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the phenyl rings or the pyrazoline ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can have different functional groups attached to the phenyl rings or the nitrogen atoms .
Scientific Research Applications
1,5-Diphenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-diphenyl-4,5-dihydro-1H-pyrazole varies depending on its application:
Biological Activity: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Fluorescent Probes: As a fluorescent probe, the compound binds to metal ions, leading to changes in its fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but with different substituents on the pyrazoline ring.
1,3-Bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole: Another derivative with fluorine and methyl groups.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Contains a chlorine substituent on one of the phenyl rings.
Uniqueness
1,5-Diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its diverse biological activities make it a valuable compound in various research fields .
Properties
CAS No. |
2515-61-9 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-10,12,15H,11H2 |
InChI Key |
OQYNUZDJQMOTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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